6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C11H13BrN4O and its molecular weight is 297.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.02727 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel series of pyrazolopyrimidines derivatives, including structures related to 6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide, investigating their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). These compounds have shown promising results in cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, demonstrating their potential in cancer research.
Antipyrimidine and Anti-Inflammatory Activities
Another study focused on the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, exploring their anti-inflammatory and anti-cancer activities. These compounds, derived from reactions under ultrasound irradiation, showed significant biological activities (Kaping et al., 2020). The study emphasizes the importance of such derivatives in developing new therapeutic agents.
Electrophilic Substitutions and Novel Compounds
Research on the electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has led to the synthesis of 6-substituted derivatives, highlighting the versatility of pyrazolopyrimidine compounds in synthesizing diverse chemical structures (Atta, 2011).
Antimicrobial and Antitumor Activities
Studies have also extended to the synthesis of enaminones as building blocks for creating substituted pyrazoles with significant antitumor and antimicrobial activities. These endeavors underscore the compound's role in synthesizing agents that could potentially treat various diseases (Riyadh, 2011).
Functional Fluorophores
Pyrazolo[1,5-a]pyrimidines have also been identified as key intermediates in the synthesis of novel functional fluorophores. This application is particularly intriguing as it opens up possibilities for these compounds to be used in detecting biologically or environmentally relevant species through fluorescence (Castillo et al., 2018).
Properties
IUPAC Name |
6-bromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-2-3-4-13-11(17)9-5-10-14-6-8(12)7-16(10)15-9/h5-7H,2-4H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHDJYBGLCZWLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN2C=C(C=NC2=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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